2-(1,3-benzodioxol-5-ylhydrazinylidene)cyclohexane-1,3-dione
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Overview
Description
2-(1,3-Benzodioxol-5-ylhydrazinylidene)cyclohexane-1,3-dione is a complex organic compound featuring a benzodioxole moiety attached to a cyclohexane-1,3-dione structure via a hydrazinylidene linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzodioxol-5-ylhydrazinylidene)cyclohexane-1,3-dione typically involves the reaction of 1,3-cyclohexanedione with 1,3-benzodioxol-5-ylhydrazine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the formation of the hydrazinylidene linkage .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzodioxol-5-ylhydrazinylidene)cyclohexane-1,3-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The benzodioxole moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .
Scientific Research Applications
2-(1,3-Benzodioxol-5-ylhydrazinylidene)cyclohexane-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug development and biochemical studies.
Mechanism of Action
The mechanism of action of 2-(1,3-benzodioxol-5-ylhydrazinylidene)cyclohexane-1,3-dione involves its interaction with molecular targets in biological systems. The compound can bind to specific proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to effects such as cell cycle arrest or apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Aryl-5-heterocyclyl-cyclohexane-1,3-dione: These compounds share a similar cyclohexane-1,3-dione core but differ in the attached aryl and heterocyclic groups.
1,3-Benzodioxol-5-ylhydrazine derivatives: These compounds have a similar benzodioxole moiety but differ in the hydrazine linkage.
Uniqueness
2-(1,3-Benzodioxol-5-ylhydrazinylidene)cyclohexane-1,3-dione is unique due to its specific combination of the benzodioxole and cyclohexane-1,3-dione structures.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-ylhydrazinylidene)cyclohexane-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4/c16-9-2-1-3-10(17)13(9)15-14-8-4-5-11-12(6-8)19-7-18-11/h4-6,14H,1-3,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKVZPZBYLDNRNG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C(=NNC2=CC3=C(C=C2)OCO3)C(=O)C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)C(=NNC2=CC3=C(C=C2)OCO3)C(=O)C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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